1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Description
Nomenclature and Classification Systems
The compound 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The Chemical Abstracts Service has assigned this compound the registry number 260802-64-0, providing a unique identifier for database searches and regulatory documentation. The compound is also catalogued under the MDL number MFCD01764902, which serves as an additional reference in chemical databases.
Alternative nomenclature variations include 1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde, reflecting the systematic naming approach that identifies the substitution pattern on both the pyrrole and phenyl ring systems. The compound belongs to the broader classification of substituted pyrrole-2-carboxaldehydes, which represent an important class of heterocyclic compounds in organic chemistry. Within chemical classification systems, this molecule is categorized as an aromatic aldehyde containing both nitro and methyl substituents, placing it in multiple functional group categories simultaneously.
The Simplified Molecular Input Line Entry System representation for this compound is documented as O=CC1=CC=CN1C2=CC=C(C)C=C2N+=O, providing a standardized method for computational chemistry applications. This notation system enables precise identification of the molecular connectivity and electronic structure, facilitating automated chemical database searches and computational modeling studies.
Historical Context and Discovery
The development of substituted pyrrole-2-carbaldehyde compounds emerged from broader research into heterocyclic chemistry and the synthesis of complex organic molecules. Pyrrole-2-carboxaldehydes have been recognized as important synthetic intermediates since the early development of heterocyclic chemistry, with their utility in pharmaceutical applications becoming increasingly apparent throughout the twentieth century.
The specific synthesis of 4-substituted pyrrole-2-carbaldehyde compounds, including those bearing nitrophenyl substituents, gained prominence through the development of selective alkylation and arylation reactions. Research efforts have focused on creating methods for selective synthesis of these compounds via alkylation reactions, with particular attention to controlling regioselectivity and functional group compatibility.
The compound's discovery and characterization likely emerged from systematic studies of pyrrole derivatives bearing electron-withdrawing substituents, as the nitro group provides distinctive electronic properties that influence both reactivity and stability. The combination of methyl and nitro substituents on the phenyl ring creates a unique electronic environment that has attracted research interest for various synthetic applications.
Historical patent literature documents the development of synthetic methodologies for producing substituted pyrrole-2-carbaldehyde compounds, with emphasis on their potential as intermediates for pharmaceutical synthesis. These historical developments laid the groundwork for current understanding of structure-activity relationships within this chemical family.
Structural Characteristics and Molecular Properties
The molecular structure of this compound exhibits a molecular formula of C₁₂H₁₀N₂O₃, indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound features a planar pyrrole ring system connected to a substituted phenyl ring through a nitrogen linkage, creating an extended conjugated system that influences both electronic and optical properties.
The aldehyde functional group positioned at the 2-carbon of the pyrrole ring provides a reactive site for various chemical transformations, including oxidation, reduction, and condensation reactions. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing nature of the adjacent pyrrole nitrogen and the conjugated system extending through the molecule.
The phenyl ring substitution pattern features a methyl group at the 4-position and a nitro group at the 2-position relative to the nitrogen linkage point. This substitution pattern creates significant steric and electronic effects, with the nitro group serving as a strong electron-withdrawing substituent while the methyl group provides electron-donating character through hyperconjugation. The ortho relationship between the nitro group and the pyrrole attachment point influences the overall molecular conformation and reactivity profile.
Table 1: Molecular Structure Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Chemical Abstracts Service Number | 260802-64-0 | |
| MDL Number | MFCD01764902 | |
| SMILES Notation | O=CC1=CC=CN1C2=CC=C(C)C=C2N+=O |
The conjugated system extending from the aldehyde through the pyrrole ring and into the substituted phenyl system creates opportunities for electronic delocalization, influencing both the stability and reactivity of the molecule. The presence of both electron-donating and electron-withdrawing substituents creates a complex electronic environment that can be tuned for specific synthetic applications.
Physical Properties and Chemical Constants
The compound exhibits a molecular weight of 230.22 grams per mole, placing it in the range typical for substituted aromatic heterocycles. The presence of both polar functional groups (nitro and aldehyde) and nonpolar aromatic systems suggests moderate polarity, influencing solubility characteristics and intermolecular interactions.
Commercial samples of this compound are typically supplied with purity levels of 95% or higher, indicating the availability of high-quality material for research applications. The compound is provided as a solid material, suggesting crystalline or amorphous structure depending on preparation and storage conditions.
Solubility characteristics of related pyrrole-2-carbaldehyde compounds indicate general solubility in organic solvents such as dimethyl sulfoxide, dichloromethane, and alcoholic solvents. The specific substitution pattern of this compound likely influences its solubility profile, with the nitro group enhancing solubility in polar aprotic solvents while the aromatic systems provide compatibility with less polar organic media.
Table 2: Physical Properties Summary
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 230.22 g/mol | |
| Physical State | Solid | |
| Purity (Commercial) | ≥95% | |
| Storage Requirements | Research use only |
The thermal properties of the compound, including melting point and boiling point, are influenced by the intermolecular interactions arising from the polar functional groups and aromatic stacking interactions. The presence of the nitro group likely enhances intermolecular dipole-dipole interactions, potentially elevating melting point compared to unsubstituted analogs.
Structural Relationship to Pyrrole-2-carbaldehyde Family
This compound belongs to the extensive family of pyrrole-2-carboxaldehydes, which have been isolated from natural sources and synthesized for various research applications. The parent compound, pyrrole-2-carbaldehyde, serves as the fundamental structural unit, with a molecular formula of C₅H₅NO and characteristic properties including a melting point of 43-46°C and boiling point of 217-219°C.
The pyrrole-2-carbaldehyde framework has been identified in numerous natural products, particularly those derived from marine organisms and fungal sources. These compounds exhibit diverse structural modifications, including various substituents on both the pyrrole ring and at the nitrogen position, creating a rich library of structurally related molecules with varying biological and chemical properties.
Research has documented the isolation of pyrrole-2-carboxaldehydes from species such as Xylaria papulis, Cordyceps militaris, and various marine sponges including Mycale species. These natural occurrences demonstrate the biological relevance of the pyrrole-2-carbaldehyde structural motif and its importance in natural product chemistry.
Table 3: Pyrrole-2-carbaldehyde Family Characteristics
The synthetic accessibility of pyrrole-2-carbaldehyde derivatives through established methodologies, including Vilsmeier-Haack reactions and N-arylation procedures, has enabled the preparation of extensive compound libraries for biological and chemical evaluation. These synthetic approaches allow for systematic modification of both electronic and steric properties, facilitating structure-activity relationship studies.
Comparative analysis with related compounds reveals that the specific substitution pattern in this compound creates unique properties distinct from both the parent pyrrole-2-carbaldehyde and other N-substituted derivatives. The combination of electron-withdrawing nitro groups and electron-donating methyl substituents provides opportunities for fine-tuning electronic properties and reactivity profiles for specific applications.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-11(12(7-9)14(16)17)13-6-2-3-10(13)8-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPLLQQLQYZFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382658 | |
| Record name | 1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260802-64-0 | |
| Record name | 1-(4-methyl-2-nitrophenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier–Haack Formylation of Pyrrole
-
- Pyrrole (1 equiv)
- Dimethylformamide (DMF) (1 equiv)
- Oxalyl chloride (or POCl3) (1 equiv)
- Solvent: 1,2-dichloroethane or similar inert solvent
- Temperature: 0 °C to room temperature
- Atmosphere: Nitrogen inert atmosphere to prevent oxidation
Mechanism :
The Vilsmeier reagent forms by reaction of DMF with oxalyl chloride, generating an electrophilic iminium intermediate. Pyrrole attacks this intermediate at the 2-position, forming an iminium salt that hydrolyzes upon aqueous workup to yield pyrrole-2-carbaldehyde.Typical Procedure :
Oxalyl chloride is added dropwise to DMF in 1,2-dichloroethane at 0 °C under nitrogen. After stirring, pyrrole is added slowly, and the mixture is allowed to warm to room temperature and stirred for 1–2 hours. The reaction is quenched with aqueous base and extracted to isolate pyrrole-2-carbaldehyde.
N-Arylation of Pyrrole-2-carbaldehyde
Approach :
The N-arylation to introduce the 4-methyl-2-nitrophenyl substituent on the pyrrole nitrogen is typically performed by reacting pyrrole-2-carbaldehyde with 4-methyl-2-nitroaryl halides (e.g., bromide or chloride) under basic conditions or using catalytic systems.-
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60–80 °C
- Optional catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve reaction efficiency
- Time: Several hours (typically 4–12 h)
Mechanism :
The pyrrole nitrogen acts as a nucleophile attacking the electrophilic aryl halide carbon, displacing the halide ion and forming the N-aryl bond.Optimization Notes :
Electron-withdrawing nitro substituents on the aryl ring increase the electrophilicity of the aryl halide, facilitating the coupling reaction and improving yield.
Alternative Synthetic Routes
- Formation of Ethyl N-(4-methyl-2-nitrophenyl)formimidate Intermediate
Some synthetic protocols start from 4-methyl-2-nitroaniline, which is reacted with triethyl orthoformate in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form ethyl N-arylformimidate intermediates. These intermediates then undergo cyclization with diethyl oxalate and potassium ethoxide in dry DMF or DMSO to form the pyrrole ring bearing the nitrophenyl substituent and the aldehyde functionality.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Vilsmeier–Haack Formylation | Pyrrole + DMF + Oxalyl chloride; 0 °C to RT; inert atmosphere | Pyrrole-2-carbaldehyde | High regioselectivity for 2-position |
| 2 | N-Arylation | Pyrrole-2-carbaldehyde + 4-methyl-2-nitroaryl halide + K2CO3; DMF; 60–80 °C | This compound | Electron-withdrawing nitro enhances reactivity |
| Alt. | Cyclization via Formimidate | 4-methyl-2-nitroaniline + triethyl orthoformate + acid catalyst; then cyclization with diethyl oxalate + potassium ethoxide in DMF/DMSO | Pyrrole derivative with aldehyde and nitrophenyl substituent | Multi-step but useful for complex derivatives |
Research Findings and Analytical Notes
The Vilsmeier–Haack reaction remains the most reliable method for selective formylation of pyrrole at the 2-position, yielding high purity pyrrole-2-carbaldehyde intermediates suitable for further functionalization.
N-arylation efficiency is significantly influenced by the electronic nature of the aryl halide; the presence of a nitro group ortho to the halide enhances the electrophilicity and facilitates nucleophilic substitution.
Optimization of reaction temperature and solvent polarity is critical to maximize yield and minimize side reactions such as polymerization or over-alkylation.
Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) confirms the structure and purity of the final compound, with characteristic aldehyde proton signals around δ 9.4–9.7 ppm and nitro group IR absorptions near 1520 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Biological Activity
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a methyl group and a nitro group on the phenyl ring, which influences its reactivity and biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electrophilic Substitution : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.
- Interaction with Nucleophiles : The aldehyde functionality allows for interactions with nucleophilic sites in biomolecules, potentially influencing their biological functions.
- Antimicrobial Activity : Similar compounds have demonstrated inhibition of DNA gyrase, which is crucial for bacterial DNA replication .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. For instance, derivatives of pyrrole compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives range from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents .
Anticancer Activity
Studies have highlighted the compound's cytotoxic effects on several cancer cell lines. The presence of the nitro group is believed to enhance its anticancer properties through bioreduction processes that yield reactive intermediates capable of damaging cellular structures .
Comparative Analysis with Similar Compounds
To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C_{11}H_{8}N_{2}O_{3} | Lacks methyl group |
| 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde | C_{11}H_{10}N_{2}O | Different substitution pattern |
| 1-(4-methyl-2-nitrophenyl)-1H-pyrazole | C_{11}H_{10}N_{2}O_{3} | Contains a pyrazole ring |
The unique combination of methyl and nitro groups in this compound enhances its reactivity compared to derivatives lacking these substituents.
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives for their biological activities. For example, one study synthesized several pyrrole-based compounds and assessed their antibacterial efficacy against Mycobacterium tuberculosis, revealing promising results for specific derivatives with MIC values as low as 5 µM . Another investigation into the cytotoxic effects of related compounds demonstrated significant growth suppression in rapidly dividing cancer cells compared to non-tumor cells .
Scientific Research Applications
Chemistry
1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including:
- Oxidation : The nitro group can be reduced to form amino derivatives.
- Reduction : This compound can be oxidized to yield nitroso or hydroxylamine derivatives.
- Substitution : Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies suggest that derivatives with similar structures exhibit effectiveness against various bacterial strains and fungi. The nitro group may enhance its activity through redox reactions that disrupt microbial cell function.
- Anticancer Potential : Pyrrole-based compounds have shown promise in inducing apoptosis in cancer cells by inhibiting cell proliferation and modulating signaling pathways involved in cancer progression.
The mechanisms through which these compounds exert their effects include:
- Enzyme Inhibition : Many pyrrole compounds inhibit key enzymes regulating cellular processes.
- Reactive Oxygen Species Generation : The presence of nitro groups can lead to increased production of reactive oxygen species, inducing oxidative stress in target cells.
- Cell Signaling Modulation : These compounds can alter signaling pathways controlling cell growth and apoptosis.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug development. Its unique structural features make it suitable for designing novel therapeutic agents targeting specific diseases.
Industry
This compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties allow it to serve as an intermediate in synthesizing materials with specific characteristics.
Case Study 1: Antimicrobial Testing
A study conducted on pyrrole derivatives demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The presence of the nitro group was found to enhance the efficacy of these compounds by participating in redox reactions that disrupt microbial functions.
Case Study 2: Anticancer Activity
Research into the anticancer properties of pyrrole derivatives indicated that certain compounds could induce apoptosis in cancer cells through several mechanisms, including the inhibition of key signaling pathways involved in tumor growth. This suggests that this compound may have similar potential.
Comparison with Similar Compounds
The following analysis compares 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde with key analogues, focusing on substituent effects, synthesis, spectral data, and physicochemical properties.
Substituent Effects and Reactivity
Key Observations :
- The nitro group (EWG) in ortho or para positions significantly increases the electrophilicity of the aldehyde moiety, favoring nucleophilic addition reactions .
- Methyl or methoxy substituents (EDG) improve solubility in organic solvents, as seen in compounds like 8c–8e (), which have yields of 72–89% .
- Bulky substituents (e.g., dichlorophenyl in ) reduce reaction efficiency due to steric hindrance .
Spectral and Structural Characterization
NMR and IR Data Comparison :
- Nitro-Substituted Analogues :
- 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde () : ¹H-NMR shows deshielded aromatic protons (δ 8.0–8.5 ppm) due to nitro’s electron withdrawal. Aldehyde proton appears at δ ~10.0 ppm .
- Target Compound : Expected similar deshielding for ortho-nitro protons. Methyl group protons (δ ~2.5 ppm, singlet) would distinguish it from other nitro derivatives.
- Methoxy-Substituted Analogues () :
Mass Spectrometry :
- Molecular weights correlate with substituent mass. For example, 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde has a molecular weight of 217.06 , while the target compound (with an additional methyl group) would be ~231.07.
Physicochemical Properties
Notes:
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde?
Answer:
The synthesis typically involves alkylation of pyrrole-2-carbaldehyde derivatives with a substituted nitroaryl electrophile. A robust approach includes:
- Step 1: React 1H-pyrrole-2-carbaldehyde with 4-methyl-2-nitrobenzyl bromide (or chloride) under basic conditions (e.g., K₂CO₃ in DMF at 50–60°C) to introduce the aryl group .
- Step 2: Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of aldehyde to electrophile) to minimize side products like dialkylation or oxidation of the aldehyde group .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Reported yields for analogous compounds range from 48–85%, depending on electrophile reactivity .
Advanced: How does the electron-withdrawing nitro group at the phenyl 2-position influence the compound’s reactivity in cross-coupling reactions?
Answer:
The nitro group enhances electrophilicity at the para-methyl-substituted carbon, enabling nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Electronic Effects: The nitro group deactivates the ring, directing electrophilic attacks to the 4-methyl position. DFT calculations for similar nitrophenyl-pyrroles show a LUMO energy reduction of ~1.5 eV, facilitating electron-deficient reactivity .
- Steric Effects: Steric hindrance from the 4-methyl group may slow coupling reactions; use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Case Study: In Pd-catalyzed couplings, nitro groups are typically reduced post-reaction, requiring protective strategies (e.g., temporary conversion to NH₂) to preserve functionality .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H NMR confirms regiochemistry (e.g., pyrrole H-3 and H-5 protons as doublets at δ 6.2–6.8 ppm; aldehyde proton as a singlet at δ 9.8–10.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (theoretical [M+H]⁺ = 261.0874 for C₁₃H₁₂N₂O₃) and fragmentation patterns (e.g., loss of NO₂ group at m/z 213) .
- X-ray Crystallography: SHELX refinement (e.g., SHELXL-2018) resolves nitro group orientation and confirms coplanarity of the pyrrole and phenyl rings, with dihedral angles <10° .
- HPLC-PDA: Purity >95% is achievable using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced: How can competing side reactions during formylation of the pyrrole ring be mitigated?
Answer:
Formylation at the pyrrole 2-position competes with over-oxidation or polymerization. Strategies include:
- Protecting Groups: Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) during alkylation steps .
- Low-Temperature Conditions: Perform Vilsmeier-Haack formylation at 0–5°C to limit side reactions .
- Catalytic Control: Use Sc(OTf)₃ or InCl₃ to selectively activate the pyrrole α-position, achieving >90% regioselectivity .
- In Situ Monitoring: FT-IR tracking of aldehyde C=O stretch (~1700 cm⁻¹) helps terminate reactions before degradation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Hazard Classification: Harmful if swallowed (H302); irritant to eyes and skin .
- Handling: Use nitrile gloves, fume hood, and explosion-proof equipment (due to nitro group instability under heat) .
- Storage: Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent aldehyde oxidation .
- Waste Disposal: Neutralize with 10% NaOH solution before incineration .
Advanced: What role does this compound play in synthesizing fused heterocycles like indolizines?
Answer:
The aldehyde group acts as a key electrophile in cascade reactions:
- Enantioselective Synthesis: React with enamines or azides in the presence of chiral catalysts (e.g., (S)-DPP-TMS) to form 5,6-dihydroindolizines with >90% ee .
- Mechanism: Aldol condensation followed by intramolecular cyclization (via imine intermediates) yields fused rings. Kinetic studies show rate-determining steps depend on nitro group electronic effects .
- Applications: Resulting indolizines are precursors to antimicrobial and anti-inflammatory agents .
Data Contradiction: How should researchers address discrepancies in reported synthetic yields (e.g., 48% vs. 85%)?
Answer:
- Scale Effects: Milligram-scale reactions often report lower yields due to inefficient mixing; optimize using flow chemistry for >1 g batches .
- Electrophile Purity: Impurities in nitroaryl halides (e.g., 4-methyl-2-nitrobenzyl bromide) reduce yields. Pre-purify via recrystallization (hexane) .
- Catalyst Loading: Increase Pd(PPh₃)₄ from 2 mol% to 5 mol% for low-yielding cross-couplings .
- Alternative Routes: Microwave-assisted synthesis (120°C, 30 min) improves yields by 15–20% for thermally sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
